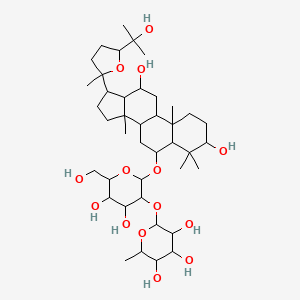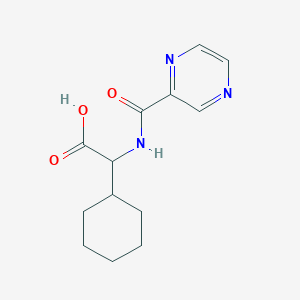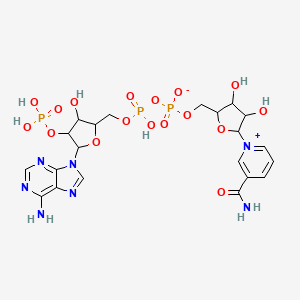![molecular formula C19H30N4O5S B13397902 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B13397902.png)
2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg(Pbf)-OH, also known as Nα-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Pbf group serves as a protecting group for the guanidino side chain of arginine, preventing unwanted side reactions during peptide assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg(Pbf)-OH typically involves the protection of the arginine side chain with the Pbf group. This is achieved through a series of chemical reactions:
Protection of the Guanidino Group: The guanidino group of arginine is protected using 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl chloride (Pbf-Cl) in the presence of a base such as triethylamine.
Coupling Reaction: The protected arginine is then coupled with other amino acids or peptides using coupling reagents like HATU or DIC in the presence of a base.
Deprotection: After the peptide synthesis is complete, the Pbf group is removed using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane
Industrial Production Methods
Industrial production of H-Arg(Pbf)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
H-Arg(Pbf)-OH undergoes several types of chemical reactions:
Deprotection: The Pbf group can be removed using TFA, resulting in free arginine.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like HATU or DIC.
Oxidation and Reduction: The guanidino group can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), water, triisopropylsilane.
Coupling: HATU, DIC, triethylamine.
Oxidation/Reduction: Specific reagents depending on the desired reaction
Major Products
Deprotection: Free arginine.
Coupling: Peptides with arginine residues.
Oxidation/Reduction: Modified arginine derivatives.
Scientific Research Applications
H-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a crucial component in the synthesis of peptides and proteins, enabling the study of protein structure and function.
Drug Development: Used in the development of peptide-based drugs, including those targeting specific proteins or enzymes.
Biological Studies: Facilitates the study of arginine’s role in biological processes, such as nitric oxide production and protein synthesis.
Industrial Applications: Employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives
Mechanism of Action
The primary function of H-Arg(Pbf)-OH is to serve as a protected form of arginine in peptide synthesis. The Pbf group prevents unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the synthesized peptide. Upon deprotection, the free arginine can participate in various biological processes, including protein synthesis and nitric oxide production .
Comparison with Similar Compounds
Similar Compounds
H-Arg(Pmc)-OH: Another protected form of arginine using the Pmc group.
H-Arg(Mtr)-OH: Uses the Mtr group for protection.
H-Arg(Tos)-OH: Uses the Tos group for protection
Uniqueness
H-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. It offers better protection against side reactions compared to other protecting groups like Pmc and Mtr. Additionally, the Pbf group is easily removed under mild conditions, making it ideal for use in peptide synthesis .
Properties
IUPAC Name |
2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIXTVCDNCXXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
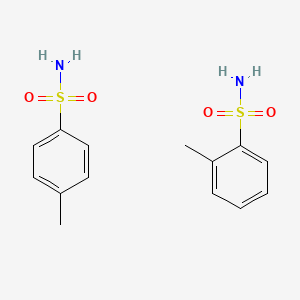
![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)

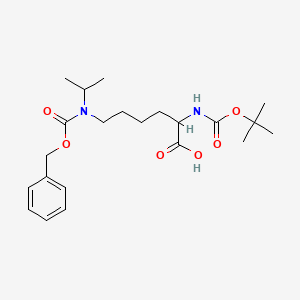
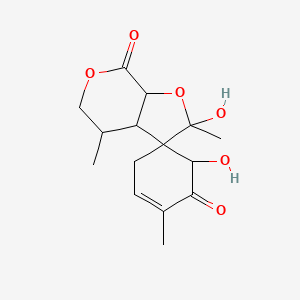
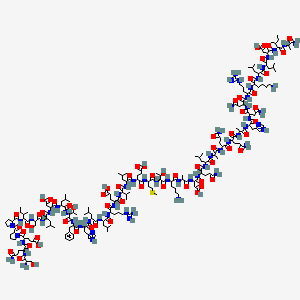
![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)
![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)
![sodium 6-[[3-(2-chlorophenyl)-5-methyl-isoxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;Cloxacillin Sodium](/img/structure/B13397884.png)
![3-[3,3-Dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13397886.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13397891.png)
